An In-depth Technical Guide to the Chemical Properties of Ethyl 3-methylpiperidine-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties. The strategic placement of a methyl group and an ethyl carboxylate at the 3-position of the piperidine ring offers a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of Ethyl 3-methylpiperidine-3-carboxylate.
Chemical Properties and Data
A summary of the key chemical and physical properties of Ethyl 3-methylpiperidine-3-carboxylate and its close analogs is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | N/A |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | 170843-43-3 | [2] |
| Appearance | Clear colorless to pale yellow liquid (predicted) | [1] |
| Boiling Point | 88-89 °C at 11 mmHg (for Ethyl 1-methylpiperidine-3-carboxylate) | [1][3] |
| Density | 0.954 g/mL at 25 °C (for Ethyl 1-methylpiperidine-3-carboxylate) | [1][3] |
| Refractive Index | n20/D 1.451 (lit.) (for Ethyl 1-methylpiperidine-3-carboxylate) | [3] |
| SMILES | CCOC(=O)C1(C)CCCNC1 | N/A |
| InChI | InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)5-4-6-10-7-8/h10H,3-7H2,1-2H3 | N/A |
Synthesis
Representative Experimental Protocol: α-Methylation of Ethyl Piperidine-3-carboxylate
This protocol is a representative procedure based on the general principles of enolate alkylation.[4]
Materials:
-
Ethyl piperidine-3-carboxylate (Ethyl nipecotate)
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation: To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, slowly add a solution of LDA (1.1 eq) in THF. Stir the mixture at this temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford the desired Ethyl 3-methylpiperidine-3-carboxylate.
Reactivity
The reactivity of Ethyl 3-methylpiperidine-3-carboxylate is primarily governed by the functional groups present: the secondary amine, the ester, and the quaternary center at the 3-position.
-
N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-sulfonylation to introduce a variety of substituents.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-methylpiperidine-3-carboxylic acid.
-
Ester Reduction: The ester can be reduced to the corresponding primary alcohol, (3-methylpiperidin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amide Formation: The ester can be converted to an amide by reaction with an amine.
Spectroscopic Data (Predicted)
While a dedicated published spectrum for Ethyl 3-methylpiperidine-3-carboxylate was not found, a predicted spectrum can be inferred from the analysis of closely related compounds.[5]
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ 4.1-4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl group.
-
δ 2.5-3.0 ppm (m, 4H): Multiplets arising from the protons on the carbons adjacent to the nitrogen atom (C2 and C6).
-
δ 1.5-2.0 ppm (m, 4H): Multiplets from the remaining piperidine ring protons (C4 and C5).
-
δ 1.2-1.3 ppm (t, 3H): Triplet from the methyl protons of the ethyl group (-OCH₂CH₃ ).
-
δ 1.1-1.2 ppm (s, 3H): Singlet from the methyl protons at the C3 position.
-
δ ~1.0-2.0 ppm (br s, 1H): A broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~175 ppm: Carbonyl carbon of the ester group.
-
δ ~60 ppm: Methylene carbon of the ethyl group (-OC H₂CH₃).
-
δ ~45-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
-
δ ~40-45 ppm: Quaternary carbon at the 3-position.
-
δ ~20-35 ppm: Remaining piperidine ring carbons (C4 and C5).
-
δ ~20 ppm: Methyl carbon at the 3-position.
-
δ ~14 ppm: Methyl carbon of the ethyl group (-OCH₂C H₃).
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1730 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
-
~1180 cm⁻¹: C-O stretching vibration of the ester.
Mass Spectrometry (MS)
-
Expected [M]+: m/z = 171.1259
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the piperidine ring.
Biological Activity and Potential Applications
While specific biological activity data for Ethyl 3-methylpiperidine-3-carboxylate is limited in the public domain, the 3-substituted piperidine scaffold is a well-established pharmacophore. Derivatives of piperidine-3-carboxylic acid have been investigated for a range of biological activities, including their potential as GABA uptake inhibitors.[6] The introduction of a methyl group at the 3-position can influence the compound's conformation and its interaction with biological targets, potentially leading to enhanced potency or selectivity.
Safety and Handling
Ethyl 3-methylpiperidine-3-carboxylate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Ethyl 3-methylpiperidine-3-carboxylate is a versatile chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. Its chemical properties, characterized by the presence of a reactive secondary amine and an ester functional group, allow for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its use and further investigation.
Experimental Workflows and Logical Relationships
Caption: Synthetic workflow for the preparation of Ethyl 3-methylpiperidine-3-carboxylate.
Caption: Reactivity map of Ethyl 3-methylpiperidine-3-carboxylate.
References
- 1. Ethyl N-methylpiperidine-3-carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
